molecular formula C12H7Cl2N2NaO3S B14501437 sodium;4-[(2,4-dichlorophenyl)diazenyl]benzenesulfonate CAS No. 62959-41-5

sodium;4-[(2,4-dichlorophenyl)diazenyl]benzenesulfonate

Cat. No.: B14501437
CAS No.: 62959-41-5
M. Wt: 353.2 g/mol
InChI Key: WYJCSLHSKLHTQE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;4-[(2,4-dichlorophenyl)diazenyl]benzenesulfonate is an organic compound with the molecular formula C12H7Cl2N2NaO3S. This compound is characterized by the presence of a diazenyl group (-N=N-) linking a 2,4-dichlorophenyl group to a benzenesulfonate group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;4-[(2,4-dichlorophenyl)diazenyl]benzenesulfonate typically involves the diazotization of 2,4-dichloroaniline followed by coupling with benzenesulfonic acid. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt intermediate. The general steps are as follows:

    Diazotization: 2,4-dichloroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with benzenesulfonic acid in an alkaline medium to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Sodium;4-[(2,4-dichlorophenyl)diazenyl]benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the substituents introduced.

Scientific Research Applications

Sodium;4-[(2,4-dichlorophenyl)diazenyl]benzenesulfonate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in biochemical assays and as a staining agent in microscopy.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of sodium;4-[(2,4-dichlorophenyl)diazenyl]benzenesulfonate involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound can also interfere with cellular pathways by binding to enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Sodium;4-[(2,4-dichlorophenyl)diazenyl]benzenesulfonate is unique due to its specific diazenyl and sulfonate groups. Similar compounds include:

    Sodium;4-[(2-chlorophenyl)diazenyl]benzenesulfonate: Lacks the second chlorine atom, which may affect its reactivity and applications.

    Sodium;4-[(4-chlorophenyl)diazenyl]benzenesulfonate: The position of the chlorine atom is different, leading to variations in chemical behavior.

    Sodium;4-[(2,4-dimethylphenyl)diazenyl]benzenesulfonate: Substitution of chlorine with methyl groups alters the compound’s properties and applications.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific fields.

Properties

CAS No.

62959-41-5

Molecular Formula

C12H7Cl2N2NaO3S

Molecular Weight

353.2 g/mol

IUPAC Name

sodium;4-[(2,4-dichlorophenyl)diazenyl]benzenesulfonate

InChI

InChI=1S/C12H8Cl2N2O3S.Na/c13-8-1-6-12(11(14)7-8)16-15-9-2-4-10(5-3-9)20(17,18)19;/h1-7H,(H,17,18,19);/q;+1/p-1

InChI Key

WYJCSLHSKLHTQE-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.